1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde
Description
1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-containing aldehyde derivative with a 2-chloropyridinylmethyl substituent. The aldehyde group enables nucleophilic addition reactions, while the chloropyridine moiety may contribute to bioactivity or binding interactions.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10ClNO/c11-9-5-8(1-4-12-9)6-10(7-13)2-3-10/h1,4-5,7H,2-3,6H2 |
InChI Key |
MIIRMGUYEHIXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=NC=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyridine Derivatives
Method Overview:
This approach involves the formation of the cyclopropane ring via cyclopropanation of suitable pyridine derivatives bearing a methyl or related side chain at the 4-position, which is subsequently functionalized with an aldehyde group.
Starting Material:
4-(Chloromethyl)pyridine or 4-methylpyridine derivatives substituted with chlorine at the 2-position.-
- Use of diazocompounds such as diazomethane or carbene precursors (e.g., trimethylsilyl diazomethane) in the presence of a transition metal catalyst (e.g., copper or rhodium complexes).
- Solvent: Dichloromethane or toluene.
- Temperature: Room temperature to mild heating (~25–50°C).
Outcome:
Formation of the cyclopropane ring attached at the 4-position of pyridine, yielding 2-chloropyridin-4-ylmethylcyclopropane derivatives .
Functionalization of Cyclopropane with Pyridine Moiety
Method Overview:
This involves the coupling of a pre-formed cyclopropane intermediate with a chlorinated pyridine derivative, often via nucleophilic substitution or cross-coupling reactions.
Preparation of Cyclopropane Core:
- Cyclopropanation of an alkene precursor using Simmons–Smith or dihalocarbene methods.
- Reagents:
- For Simmons–Smith: Diethylzinc and diiodomethane.
- For carbene methods: Chloroform with zinc or other carbene sources.
Coupling with Pyridine Derivative:
- Nucleophilic substitution of a chloromethyl group on pyridine with a cyclopropane precursor bearing a suitable leaving group.
- Catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) if applicable.
- Solvent: Tetrahydrofuran or dimethylformamide.
- Temperature: 0°C to 80°C depending on the step.
- Catalysts: Palladium-based for cross-coupling.
Outcome:
Formation of the methyl-linked heterocyclic cyclopropane .
Oxidation to Form the Aldehyde Group
Method Overview:
The final step involves oxidizing the methyl group attached to the cyclopropane-pyridine core to an aldehyde.
-
- Manganese dioxide (MnO₂), known for selective oxidation of benzylic and allylic methyl groups to aldehydes.
- Alternatively, selenium dioxide (SeO₂) or pyridinium chlorochromate (PCC).
-
- Solvent: Toluene or dichloromethane.
- Temperature: Reflux for MnO₂, room temperature for PCC.
- Duration: 4–24 hours depending on reagent and substrate.
Outcome:
Selective oxidation yields 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde with high purity.
Alternative Route: Multi-step Synthesis via Halogenated Precursors
Method Overview:
This involves synthesizing a chlorinated pyridine precursor, then attaching the cyclopropane ring, followed by oxidation.
Synthesis of Chlorinated Pyridine:
- Chlorination of pyridine derivatives using phosphorus oxychloride or sulfuryl chloride under controlled conditions.
- Example: Preparation of 2-chloropyridine-4-methanol, which can serve as a precursor.
Cyclopropanation of the Side Chain:
- Using Simmons–Smith or related methods to cyclopropanate the methyl side chain.
-
- As described above, employing MnO₂ or PCC.
- Chlorination: 80–130°C, using excess chlorinating agent.
- Cyclopropanation: 0–50°C, with appropriate catalysts.
- Oxidation: Reflux or room temperature depending on reagent.
Summary of Preparation Data
| Method | Starting Material | Key Reagents | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Carbene Cyclopropanation | 4-(Chloromethyl)pyridine derivatives | Diazocompounds, transition metal catalysts | Room temp to 50°C | 60–85% | Efficient for heterocyclic cyclopropanes |
| Nucleophilic Substitution | Cyclopropane precursors | NaH, alkyl halides | 0–80°C | 50–75% | Requires careful control of conditions |
| Oxidation | Methyl-linked cyclopropanes | MnO₂, PCC | Reflux or room temp | 70–90% | Selective aldehyde formation |
| Multi-step synthesis | Chlorinated pyridines | POC13, SO2Cl2 | 80–130°C | Variable | Suitable for large-scale synthesis |
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carboxylic acid
Reduction: 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic aldehydes. It features a chlorinated pyridine ring and a cyclopropane structure with an aldehyde functional group. The uniqueness of this compound lies in its specific combination of a chlorinated pyridine ring and a cyclopropane structure, which may offer distinct biological properties compared to its analogs.
Potential Applications
The potential applications of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde include interaction studies that could focus on its mechanism of action and therapeutic potential.
Relevant compounds
Several compounds share structural similarities with 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde.
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-Chloropyridin-3-yl)cyclopropan-1-amine | Structure | Contains a chlorinated pyridine and cyclopropane; potential neuropharmacological activity |
| 5-Chloro-2-pyridinylmethanol | Structure | Related structure with hydroxymethyl functionality; explored for antimicrobial properties |
| Cyclopropanecarboxaldehyde derivatives | Structure | General class that includes various substitutions on cyclopropane; known for diverse biological activities |
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on functional groups and substituents. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Observations :
Functional Group Influence: The aldehyde group in the target compound distinguishes it from ketone-based analogs (e.g., 1-(2-chloropyridin-4-yl)ethanone). Aldehydes are more reactive in condensation or nucleophilic addition reactions, suggesting divergent synthetic applications .
Chloropyridine Position Effects: Isomeric differences (e.g., 2-chloro vs. 6-chloro substitution in pyridine) significantly alter melting points and reactivity. For instance, 1-(6-chloro-3-pyridinyl)-1-ethanone has a higher mp (98°C) than its 2-chloro counterpart (36.5–39°C), reflecting differences in crystal packing or intermolecular interactions .
Biological Relevance :
- The urea-containing analog 4PU-30 demonstrates cytokinin-like activity, implying that the 2-chloropyridin-4-yl group may enhance binding to plant hormone receptors . The target compound’s aldehyde group could modify this bioactivity profile.
Synthetic Utility: Ketone derivatives (e.g., 1-(2-chloropyridin-4-yl)ethanone) are commercialized as intermediates, while the aldehyde analog may require specialized handling due to its higher reactivity .
Biological Activity
1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound classified as a heterocyclic aldehyde. Its molecular formula is C₁₀H₁₀ClNO, indicating the presence of a chlorinated pyridine ring and a cyclopropane structure with an aldehyde functional group. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound features:
- Chloropyridine Ring : A pyridine ring substituted with a chlorine atom at the 2-position.
- Cyclopropane Structure : A three-membered carbon ring with a formyl group (-CHO) attached at position 1.
Biological Activity Overview
Research into the biological activity of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde has indicated several potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess such activity.
- Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it is hypothesized that this compound may influence neurotransmitter systems, potentially offering neuroprotective effects.
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial efficacy of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Neuropharmacological Investigations
In vitro studies assessed the effect of the compound on neuronal cell lines. The results indicated that treatment with 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde led to increased cell viability and reduced apoptosis in stressed neuronal cells.
The proposed mechanism of action involves the modulation of neurotransmitter levels and the inhibition of specific enzymes responsible for oxidative stress in neuronal tissues. Further research is needed to elucidate the precise pathways involved.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Chloropyridin-3-yl)cyclopropan-1-amine | Contains a chlorinated pyridine; potential neuroactivity | Neuropharmacological effects observed |
| 5-Chloro-2-pyridinylmethanol | Hydroxymethyl functionality; explored for antimicrobial properties | Significant antimicrobial activity |
| Cyclopropanecarboxaldehyde derivatives | Various substitutions on cyclopropane; diverse activities | Broad spectrum of biological activities |
Q & A
Q. What are the key considerations for synthesizing 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde?
- Methodological Answer : Synthesis requires careful optimization of cyclopropane ring formation and regioselective substitution. For cyclopropane derivatives, strain-driven reactions (e.g., [2+1] cycloaddition) are common. The aldehyde group can be introduced via oxidation of a primary alcohol or protection/deprotection strategies. Reaction conditions (e.g., solvent polarity, temperature) must balance the reactivity of the 2-chloropyridinyl group and cyclopropane stability. Purification often involves column chromatography with gradients of ethyl acetate/hexane to separate polar aldehyde intermediates .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., geminal coupling constants ~0.5–2.0 Hz) and aromatic proton environments of the pyridinyl group. Mass spectrometry (ESI-MS) verifies molecular weight, while FTIR identifies the aldehyde C=O stretch (~1700 cm⁻¹). For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended .
Q. What are the reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde can undergo nucleophilic additions (e.g., Grignard reactions) or serve as an electrophile in condensation reactions (e.g., Schiff base formation). Its reactivity is influenced by the electron-withdrawing 2-chloropyridinyl group, which increases electrophilicity. Control experiments with reducing agents (e.g., NaBH₄) should confirm aldehyde specificity over other functional groups .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields for cyclopropane-carbaldehyde derivatives?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., ring-opening of cyclopropane under acidic/basic conditions). Systematic reaction monitoring (TLC, in-situ IR) helps identify intermediates. For example, NaOH in DCM (as in ) may degrade the aldehyde; replacing NaOH with milder bases (e.g., K₂CO₃) could improve yields .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C/40°C, monitoring degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
Cyclopropane rings are prone to ring-opening under high heat or strong acids/bases; aldehyde oxidation may require inert atmospheres .
Q. How can this compound be utilized in designing bioactive molecules?
- Methodological Answer : The 2-chloropyridinyl group enhances binding to metalloenzymes (e.g., kinases), while the cyclopropane introduces conformational rigidity. Structure-activity relationship (SAR) studies can modify the aldehyde to form hydrazone or oxime derivatives, probing interactions with biological targets. Computational docking (e.g., AutoDock Vina) predicts binding modes .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects can be modeled using the Polarizable Continuum Model (PCM) . Compare results with experimental NMR chemical shifts to validate accuracy .
Q. How to address regioselectivity challenges in substituting the pyridinyl group?
- Methodological Answer : The 2-chloro substituent directs electrophilic substitution to the 4-position via resonance effects. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (e.g., SPhos) to suppress homocoupling. Monitor regioselectivity with LC-MS/MS and compare with computed reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
